
2-Bromo-4'-hydroxyacetophenone
Overview
Description
2-Bromo-4'-hydroxyacetophenone (CAS: 2491-38-5) is a brominated aromatic ketone with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol. Structurally, it features a hydroxyl group at the para position of the acetophenone ring and a bromine atom at the α-position of the acetyl group. This compound is a white to off-white crystalline solid with a melting point of 131°C .
Preparation Methods
Synthetic Routes:
Although specific synthetic routes for DMAMCL are not widely documented, it is synthesized through chemical reactions. Researchers have likely developed custom methods to access this compound.
Industrial Production:
Information on large-scale industrial production methods for DMAMCL is limited. given its specialized nature, industrial synthesis may not be well-established.
Chemical Reactions Analysis
DMAMCL likely undergoes various chemical reactions. Here are some possibilities:
Substitution Reactions: It could undergo substitution reactions, where functional groups are replaced. Again, detailed examples are scarce.
Common reagents and conditions for these reactions would depend on the specific synthetic pathway used. Major products formed from these reactions remain unreported.
Scientific Research Applications
Types of Reactions
BHAP is known to undergo various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction Reactions : The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
- Substitution : Nucleophiles (amines, thiols) with bases like potassium carbonate.
- Oxidation : Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Reducing agents like sodium borohydride.
Chemical Synthesis
BHAP serves as an intermediate in the synthesis of complex organic molecules. It is utilized in various organic reactions, contributing to the development of pharmaceuticals and fine chemicals.
Biological Studies
BHAP is particularly valuable in biochemical research as an inhibitor of protein tyrosine phosphatases (PTPs). Its mechanism involves covalent binding to the catalytic domain of PTPs, effectively blocking their activity. This property makes it a useful tool for studying enzyme inhibition and signaling pathways in cellular biology.
Industrial Applications
In industrial settings, BHAP is employed in the production of microbicides and microbistats. For instance, it is registered for use in products like Busan 90 and Busan 1130, which inhibit microbial growth in various applications including papermaking and coatings for food packaging .
Case Study 1: Inhibition of Protein Tyrosine Phosphatases
A study demonstrated that BHAP effectively inhibits PTPs involved in cancer cell signaling pathways. The compound was shown to decrease cell proliferation in vitro by blocking dephosphorylation processes critical for cell growth .
Case Study 2: Microbicide Development
Research on BHAP's application as a microbicide highlighted its effectiveness against bacterial and fungal strains that degrade papermaking chemicals. Products containing BHAP have been approved for use in food contact materials, showcasing its safety and efficacy .
Biological Activity
2-Bromo-4'-hydroxyacetophenone (BHAP) is an organic compound with the molecular formula and a molecular weight of 215.04 g/mol. It is recognized for its significant biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in various cellular signaling pathways. This article will explore the compound's biological activity, mechanisms, and potential applications, supported by data tables and research findings.
This compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 2491-38-5 |
Molecular Weight | 215.04 g/mol |
Melting Point | 123-126 °C |
Solubility | Slightly soluble in chloroform and methanol |
pKa | 7.69 ± 0.15 (Predicted) |
The primary mechanism of action for this compound is its role as a covalent inhibitor of PTPs, particularly Src homology region 2 domain-containing phosphatase (SHP-1) and PTP1B. These enzymes are involved in regulating insulin signaling and immune responses, making BHAP a compound of interest in diabetes and cancer research.
- Inhibition Potency : The inhibition constants () for SHP-1 and PTP1B are approximately 43 μM and 42 μM, respectively . This potency indicates its effectiveness in modulating these critical pathways.
Biological Activities
The biological activities of this compound extend beyond enzyme inhibition. Key areas of activity include:
- Anti-inflammatory Effects : BHAP has been shown to influence inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
- Anticancer Properties : By inhibiting PTPs that regulate cell proliferation and differentiation, BHAP may contribute to anticancer strategies .
- Antimicrobial Activity : Preliminary studies suggest that BHAP exhibits antimicrobial properties against various pathogens, although more research is needed to fully understand its efficacy in this area .
Case Studies and Research Findings
Recent studies have highlighted the diverse applications of this compound:
- Enzyme Inhibition Studies : Research indicated that BHAP effectively inhibits PTP activity, leading to enhanced insulin signaling in cellular models. This suggests potential applications in diabetes management .
- Cancer Research : A study demonstrated that treatment with BHAP led to reduced tumor growth in xenograft models by modulating PTP activity involved in cancer cell signaling pathways .
- Inflammation Models : In vitro studies showed that BHAP could reduce inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound | Inhibition Potency (K_i) | Primary Activity |
---|---|---|
2-Bromo-3'-hydroxyacetophenone | Not specified | PTP inhibition |
2-Bromo-4'-cyanoacetophenone | Not specified | Anticancer properties |
This compound | 42 μM | PTP inhibition, anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromo-4'-hydroxyacetophenone, and what are their key reaction conditions?
- Answer: The primary synthesis involves bromination of 4'-hydroxyacetophenone. For example, bromination using hydrobromic acid (HBr) under controlled temperature conditions yields high-purity product. Alternative methods include microwave-assisted Hantzsch condensation with thiourea derivatives in ethanol at 71°C, achieving >95% purity .
Synthetic Method | Reagents/Conditions | Yield/Purity | Reference |
---|---|---|---|
Bromination of 4'-hydroxyacetophenone | HBr, controlled temperature | High purity | |
Microwave-assisted condensation | Bromo-hydroxyacetophenone, thiourea, EtOH | >95% purity |
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Answer: Key techniques include:
- NMR spectroscopy (1H and 13C) for structural confirmation .
- HPLC for purity assessment (>95% purity threshold) .
- X-ray crystallography (using SHELXL for refinement) to resolve molecular geometry .
- Mass spectrometry to verify molecular weight (C₈H₇BrO₂, MW 215.04) .
Q. What are the primary applications of this compound in organic synthesis and materials science?
- Answer:
- Organic Synthesis : Acts as a precursor for thiazole derivatives via Hantzsch condensation .
- Materials Science : Used to synthesize light-responsive polymers with para-methoxyphenacyl photocleavable groups .
- Biological Studies : Demonstrates antioxidant activity in Caenorhabditis elegans models under oxidative stress .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antioxidant activity of this compound using model organisms like C. elegans?
- Answer:
- Experimental Design :
Treatment : Expose synchronized larvae to this compound for 48 hours.
Stress Assays :
- Thermal Stress : Transfer worms to 35°C and measure lifespan .
- Oxidative Stress : Add paraquat (pro-oxidant) and quantify survival rates .
Locomotion Analysis : Monitor motor behavior improvements post-treatment .
-
Statistical Analysis : Use ANOVA with p < 0.05 significance threshold and SEM for error bars .
Assay Type Treatment Parameters Measured Statistical Method Thermal stress 35°C exposure Lifespan ANOVA Paraquat-induced stress 100 µM paraquat Survival rate SEM analysis
Q. What methodological considerations are critical when employing this compound in the synthesis of light-responsive polymers?
- Answer:
- Photocleavable Group Integration : React with para-methoxyphenacyl side chains under anhydrous conditions to preserve bromine reactivity .
- Kinetic Control : Optimize reaction time and UV exposure to prevent premature cleavage.
- Purity Requirements : Ensure >95% HPLC purity to avoid side reactions .
Q. How can crystallographic data refinement tools like SHELXL improve the structural analysis of this compound derivatives?
- Answer:
- Refinement Workflow :
Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources).
Structure Solution : Employ SHELXD for phase determination .
Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
Q. What strategies can mitigate the formation of byproducts during the bromination of 4'-hydroxyacetophenone?
- Answer:
- Stoichiometric Control : Use 1:1 molar ratio of bromine to substrate to avoid di-bromination .
- Catalytic Additives : Introduce Lewis acids (e.g., FeBr₃) to enhance regioselectivity .
- Temperature Optimization : Maintain 0–5°C to suppress side reactions .
Q. Key Data Contradictions and Resolutions
- Antioxidant Mechanism : While reports improved locomotion in C. elegans, conflicting results may arise from varying paraquat concentrations. Standardize oxidative stress protocols (e.g., 100 µM paraquat) for reproducibility .
- Synthetic Byproducts : suggests HBr is safer than Br₂ for bromination, but Br₂ may offer higher yields. Use real-time monitoring (e.g., TLC) to balance safety and efficiency .
Comparison with Similar Compounds
Structural and Functional Group Variations
2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)
- Structure : Replaces the hydroxyl group with a methoxy (-OCH₃) group.
- Properties : Molecular weight = 229.07 g/mol; white to light yellow crystalline powder .
- Applications : Intermediate in Raloxifene synthesis (a selective estrogen receptor modulator) .
- Reactivity: The methoxy group enhances electron density on the aromatic ring compared to the hydroxyl group, reducing hydrogen bonding capacity and altering solubility. This substitution limits photodegradation, improving stability under UV exposure compared to 2-bromo-4'-hydroxyacetophenone .
3',5'-Dibromo-4'-hydroxyacetophenone (CAS: 2887-72-1)
- Structure : Contains two bromine atoms at the 3' and 5' positions in addition to the hydroxyl group.
- Properties : Higher molecular weight (296.94 g/mol) and increased steric hindrance.
- Reactivity: The electron-withdrawing bromine atoms deactivate the aromatic ring, reducing electrophilic substitution rates. This compound is less reactive in Hantzsch condensations compared to mono-brominated analogs .
2-Bromo-3'-hydroxyacetophenone
- Structure : Hydroxyl group at the meta position instead of para.
- Applications: Used alongside this compound in synthesizing thiazole derivatives via microwave-assisted Hantzsch reactions. The meta substitution reduces conjugation effects, leading to lower enzymatic inhibition activity (e.g., PTP1B) compared to the para isomer .
Physicochemical Properties
Properties
IUPAC Name |
2-bromo-1-(4-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYOFQHKEWTQRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034576 | |
Record name | 2-Bromo-4-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown odorless liquid; [Reference #1] | |
Record name | 2-Bromo-4-hydroxyacetophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9435 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000011 [mmHg] | |
Record name | 2-Bromo-4-hydroxyacetophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9435 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2491-38-5 | |
Record name | 2-Bromo-1-(4-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2491-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-(4-Hydroxyphenyl)-2-bromoethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(4-hydroxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-BROMO-4'-HYDROXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H0QU4I6BA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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